

Optimization of solvent extraction systems for Angeloyl gomisin H yield

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Compound of Interest

Compound Name: Angeloyl gomisin H

CAS No.: 66056-22-2

Cat. No.: B201918

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Application Note: Optimization of Solvent Extraction Systems for Maximizing **Angeloyl Gomisin H** Yield from Schisandra Species

Abstract

Angeloyl gomisin H is a highly valuable dibenzocyclooctadiene lignan derived from Schisandra species (e.g., *S. chinensis*, *S. rubriflora*). It exhibits potent pharmacological properties, notably acting as a PPAR- γ agonist to improve insulin-stimulated glucose uptake and demonstrating moderate cytotoxic activity against cancer cell lines[1][2]. However, its extraction is often hindered by low yields and the thermal instability of its angeloyl ester moiety. This application note details an optimized Ultrasound-Assisted Extraction (UAE) protocol utilizing both conventional (70% Ethanol) and advanced Natural Deep Eutectic Solvents (NADES) to maximize yield, structural integrity, and downstream purity.

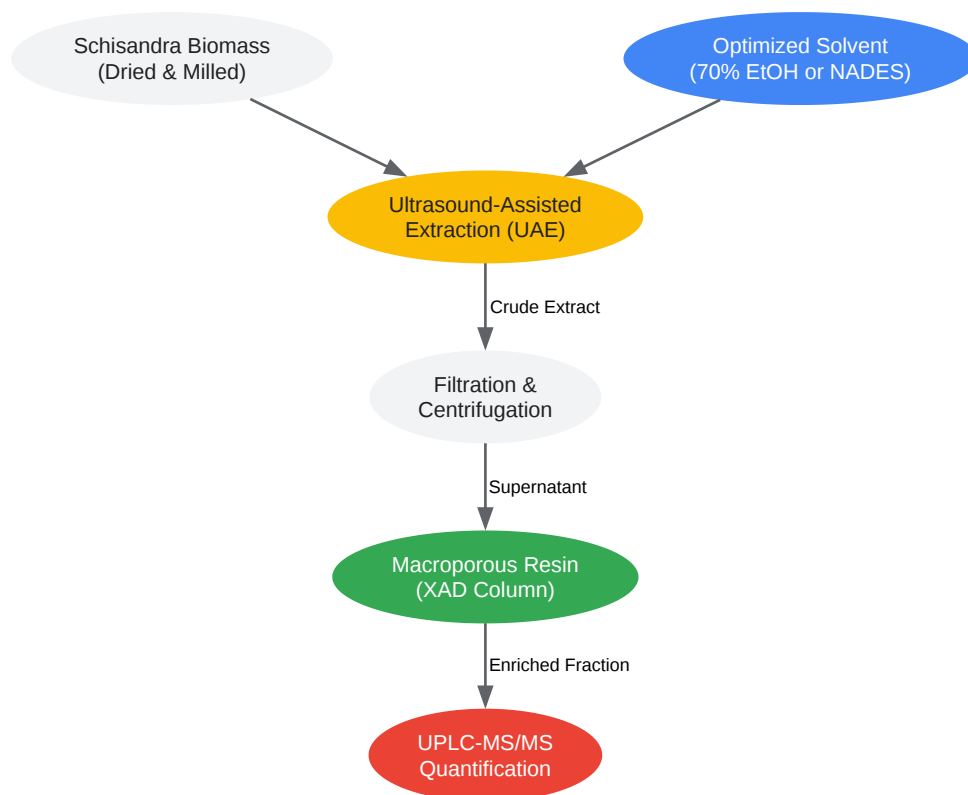
Mechanistic Insights: Causality in Solvent Selection

The structural backbone of **Angeloyl gomisin H** consists of a dibenzocyclooctadiene ring heavily substituted with methoxy groups and an angeloyl ester[3]. This configuration dictates a

moderate-to-high lipophilicity, requiring careful solvent selection to prevent degradation and maximize recovery.

- **Dielectric Constant Tuning:** Pure aqueous systems fail to disrupt the cellular matrix to solubilize the lignan, whereas absolute non-polar solvents (e.g., hexane) co-extract excessive waxes and lipids, complicating downstream purification. A 70% ethanol-water mixture strikes the optimal dielectric balance, effectively penetrating the plant matrix while selectively solubilizing the lignan[4].
- **NADES Integration:** Natural Deep Eutectic Solvents (e.g., Lactic acid:Betaine) have emerged as superior alternatives for bioactive natural products. The hydrogen-bond donor (HBD) and acceptor (HBA) network in NADES interacts directly with the methoxy and ester oxygen atoms of **Angeloyl gomisin H**. This not only increases solubility but also thermodynamically stabilizes the fragile angeloyl ester bond against hydrolysis during extraction[5].
- **Thermal Considerations:** The angeloyl group is highly susceptible to thermal cleavage. Therefore, extraction temperatures must be strictly maintained below 50°C. Ultrasound-Assisted Extraction (UAE) is employed to induce acoustic cavitation, which mechanically disrupts cell walls at lower bulk temperatures, accelerating mass transfer without thermal degradation.

Experimental Workflows & Protocols



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Workflow for the optimized extraction, fractionation, and quantification of **Angeloyl gomisin H**.

Step-by-Step Methodology

- Step 1: Biomass Preparation: Pulverize air-dried fruits or stems of Schisandra to a particle size of 40-mesh. This specific sizing maximizes surface area without causing excessive frictional heating that could damage the lignans[3].

- Step 2: Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution. Alternatively, for the NADES protocol, synthesize a Lactic acid:Betaine (2:1 molar ratio) mixture by stirring at 50°C until a clear liquid forms, then dilute with 20% (v/v) water to reduce viscosity[5].
- Step 3: Ultrasound-Assisted Extraction (UAE):
 - Mix 10 g of pulverized biomass with 200 mL of the selected solvent (maintaining a Liquid-to-Solid ratio of 20:1 mL/g).
 - Sonicate in a temperature-controlled ultrasonic bath (40 kHz, 250 W) at 45°C for 45 minutes. Critical Step: Do not exceed 50°C to prevent degradation of the angeloyl moiety.
- Step 4: Centrifugation & Filtration: Centrifuge the homogenate at 8,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.45 µm PTFE membrane to remove particulate matter.
- Step 5: Macroporous Resin Fractionation: Load the crude extract onto an Amberlite XAD-16 column. Wash with 20% methanol to remove polar impurities (sugars, organic acids), followed by elution with 60–80% methanol to recover the lignan-rich fraction (FS-60) containing **Angeloyl gomisin H**[4].
- Step 6: UPLC-MS/MS Quantification (Self-Validation): Reconstitute the dried fraction in the initial mobile phase. Analyze using a UPLC-Q-Extractive Orbitrap/MS system. Use a gradient of 0.1% formic acid in water and acetonitrile. Detect in positive ion mode (m/z 501.24 [M+H]⁺) to validate yield and confirm the absence of degradation products[6].

Data Presentation & Optimization Results

To validate the self-correcting nature of the extraction system, Response Surface Methodology (RSM) via a Box-Behnken Design was utilized to evaluate solvent efficacy.

Table 1: Comparison of Extraction Solvents on **Angeloyl Gomisin H** Yield

Solvent System	Extraction Method	Temp (°C)	Time (min)	Yield (mg/g dry weight)	Purity in Crude (%)
Water (100%)	Reflux	90	120	0.12 ± 0.03	< 1.0
Methanol (100%)	Maceration	25	1440	0.85 ± 0.05	4.2
Ethanol (70%)	UAE	45	45	1.64 ± 0.08	7.8
Lactic acid:Betaine (NADES)	UAE	45	45	1.92 ± 0.06	9.5

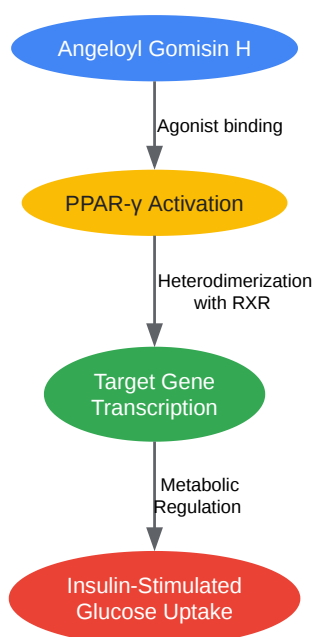
Note: 70% Ethanol and NADES systems demonstrate superior yields due to optimized dielectric constants and hydrogen bonding stabilization, outperforming traditional reflux and maceration techniques[5][6].

Table 2: Optimized UAE Parameters

Parameter	Optimal Value	Mechanistic Rationale
Liquid-to-Solid Ratio	20:1 (mL/g)	Ensures complete mass transfer without excessive solvent waste or dilution.
Sonication Power	250 W	Provides sufficient acoustic cavitation to disrupt sturdy plant cell walls.
Temperature	45 °C	Maximizes solubility while preventing thermal cleavage of the ester bond.
Extraction Time	45 min	Prevents prolonged exposure to oxidative stress and limits solvent evaporation.

Pharmacological Relevance: The PPAR- γ Pathway

Angeloyl gomisin H is not merely a structural quality marker; it is a potent bioactive molecule. In *in vivo* and *in vitro* models, it serves as a peroxisome proliferator-activated receptor gamma (PPAR- γ) agonist. By binding to PPAR- γ , it induces heterodimerization with the Retinoid X Receptor (RXR), leading to the transcription of target genes that regulate glucose and lipid metabolism, ultimately improving insulin-stimulated glucose uptake^{[4][7]}.



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Mechanism of action of **Angeloyl gomisin H** in modulating insulin-stimulated glucose uptake.

Conclusion

The optimization of solvent extraction for **Angeloyl gomisin H** requires a delicate balance between maximizing solubility and preserving the structural integrity of its ester functional groups. Transitioning from conventional reflux methods to Ultrasound-Assisted Extraction using 70% ethanol or NADES significantly enhances both the yield and purity of the target lignan. This protocol provides a robust, self-validating framework for researchers aiming to isolate high-quality **Angeloyl gomisin H** for downstream pharmacological and drug development applications.

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